molecular formula C9H10N4OS B14912257 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide

Cat. No.: B14912257
M. Wt: 222.27 g/mol
InChI Key: HKOAWYUAVTUNKM-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibitory activity.

    [1,2,4]Triazolo[4,3-a]pyrimidine derivatives: Studied for their pharmacological properties.

    [1,2,4]Triazolo[4,3-a]pyridine derivatives: Explored for their broad-spectrum biological activities

Uniqueness

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide stands out due to its unique combination of the triazolopyridine core with thio and propanamide groups, which can enhance its biological activity and specificity. This makes it a promising candidate for further research and development in various fields .

Biological Activity

The compound 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide is a member of the triazolopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H12N4S\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

This compound features a triazolo-pyridine core linked to a propanamide functional group via a thioether bond. The unique structure contributes to its potential therapeutic applications.

Anticancer Activity

Research indicates that triazolo-pyridine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : A study demonstrated that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspases (caspase 3/7) and modulation of key apoptotic pathways involving p53 and NF-κB .
  • Case Study : In vitro assays showed that triazolo-pyridine derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting cytotoxicity superior to traditional chemotherapeutics like cisplatin .
CompoundIC50 (µM)Cell Line
3b0.25MCF-7
3b0.5MDA-MB-231

Antimicrobial Activity

Triazolo-pyridine compounds have also been evaluated for their antimicrobial properties:

  • Broad Spectrum Activity : These compounds show efficacy against various bacterial strains and fungi. A recent study highlighted their potential as broad-spectrum antimicrobial agents due to their ability to disrupt microbial cell membranes .
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of triazolo-pyridines are also noteworthy:

  • Inhibition of Inflammatory Mediators : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro, suggesting their potential use in treating inflammatory diseases .

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide

InChI

InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14)

InChI Key

HKOAWYUAVTUNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCCC(=O)N

Origin of Product

United States

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